molecular formula C13H19ClN2O2S B1322950 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide CAS No. 847171-44-2

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B1322950
CAS No.: 847171-44-2
M. Wt: 302.82 g/mol
InChI Key: RCXMZLZDYQRXGC-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H19ClN2O2S and a molecular weight of 302.82 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a sulfonamide group attached to a benzene ring, along with cyclohexyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide typically involves the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with cyclohexylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl and methyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

3-amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-16(10-5-3-2-4-6-10)19(17,18)11-7-8-12(14)13(15)9-11/h7-10H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMZLZDYQRXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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